5-Chloro-1-ethyl-1H-benzimidazole
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Overview
Description
5-Chloro-1-ethyl-1H-benzimidazole: is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its wide range of biological and pharmacological activities
Scientific Research Applications
Chemistry: 5-Chloro-1-ethyl-1H-benzimidazole is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The presence of the chlorine and ethyl groups can enhance the compound’s pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of dyes, pigments, and polymers.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1-ethyl-1H-benzimidazole, like other benzimidazole derivatives, are likely to be tubulin proteins . Tubulin is a vital part of the cytoskeleton and mitotic spindle, playing a crucial role in cell division .
Mode of Action
Benzimidazoles work by binding to tubulin , selectively toxic towards parasitic nematodes . They selectively bind and depolymerize their tubulins, disrupting their cytoskeleton and inhibiting cell division .
Biochemical Pathways
The binding of this compound to tubulin disrupts the normal functioning of the cytoskeleton, affecting various cellular processes dependent on the cytoskeleton, such as cell shape maintenance, intracellular transport, and cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as those in parasites .
Pharmacokinetics
They are known for their excellent properties, like increased stability and significant biological activity .
Result of Action
The result of this compound’s action is the disruption of the cytoskeleton and inhibition of cell division, leading to cell death . This makes it potentially useful in treating diseases caused by organisms with rapidly dividing cells, such as parasites .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases, which allows them to interact easily with the biopolymers of the living system .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 84-86 °C and a boiling point of 165-170 °C .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, followed by chlorination and alkylation steps. One common method involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-1-ethyl-1H-benzimidazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
Comparison with Similar Compounds
5-Chloro-1-methyl-1H-benzimidazole: Similar structure with a methyl group instead of an ethyl group.
5-Chloro-2-methyl-1H-benzimidazole: Chlorine at the 5th position and a methyl group at the 2nd position.
1-Ethyl-2-methyl-1H-benzimidazole: Ethyl group at the 1st position and a methyl group at the 2nd position.
Uniqueness: 5-Chloro-1-ethyl-1H-benzimidazole is unique due to the specific positioning of the chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and potential for various applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEABVQBDRMBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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